Nilvadipine

Vascular Selectivity Calcium Channel Blocker Dihydropyridine

Nilvadipine is a racemic dihydropyridine delivering 9-10x higher vascular/cardiac selectivity vs. nifedipine, minimal N/P/Q/R-type channel blockade at 10 µM, and a 15–20 h half-life enabling once-daily models. Its 61 ± 8% cerebral blood flow increase (2.4x nicardipine) suits ischemia/stroke studies, while SYK inhibition supports Alzheimer's & neuroinflammation research. Ideal for labs requiring pure L-type signaling without confounding off-target effects.

Molecular Formula C19H19N3O6
Molecular Weight 385.4 g/mol
CAS No. 75530-68-6
Cat. No. B1678883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilvadipine
CAS75530-68-6
Synonyms5-isopropyl-3-methyl-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinecarboxylate
Escor
FR 34235
FR-34235
nilvadipine
Nivadil
Molecular FormulaC19H19N3O6
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
InChIInChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3
InChIKeyFAIIFDPAEUKBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nilvadipine (CAS 75530-68-6) for Research: A Vasoselective Dihydropyridine Calcium Channel Blocker


Nilvadipine (CAS 75530-68-6) is a racemic dihydropyridine (DHP) calcium channel blocker (CCB) with pronounced selectivity for L-type calcium channels in vascular smooth muscle [1]. It is supplied as a high-purity research reagent for investigating L-type calcium channel function, neuroinflammation pathways (via SYK inhibition), and potential disease-modifying therapies for neurodegenerative conditions . Unlike many DHPs, nilvadipine's L-type selectivity is coupled with a lack of significant blockade of N-, P/Q-, and R-type channels at 10 μM [2].

Why Nilvadipine (CAS 75530-68-6) Is Not Directly Interchangeable with Other Dihydropyridines


Substituting nilvadipine with other dihydropyridine CCBs for research purposes is not recommended due to significant differences in vascular selectivity, duration of action, and off-target channel interactions. For example, nilvadipine demonstrates 9-10 times higher vasoselectivity compared to nifedipine, minimizing cardiodepressive effects [1]. Furthermore, its terminal elimination half-life of 15-20 hours supports once-daily dosing, in contrast to the shorter half-lives of nifedipine or nicardipine [2]. Additionally, nilvadipine does not significantly block N-type calcium channels at concentrations where amlodipine and cilnidipine do, making it a more specific tool for isolating L-type channel effects [3].

Quantitative Differentiation Guide for Nilvadipine (CAS 75530-68-6)


Nilvadipine (CAS 75530-68-6) Exhibits 9-10x Higher Vasoselectivity than Nifedipine

Nilvadipine demonstrates a vascular/cardiac potency ratio of 251, which is 9- to 10-fold greater than that of nifedipine, the prototype dihydropyridine [1][2]. This ratio quantifies its high selectivity for vascular smooth muscle over cardiac tissue, confirming a significantly reduced potential for negative inotropic, chronotropic, or dromotropic effects at therapeutic doses [2].

Vascular Selectivity Calcium Channel Blocker Dihydropyridine

Nilvadipine (CAS 75530-68-6) Increases Cerebral Blood Flow 2.4x More Effectively than Nicardipine

In anesthetized cats, an intravenous dose of 32 μg/kg nilvadipine increased relative regional cerebral blood flow by 61 ± 8% above baseline, compared to a 25 ± 10% increase for nicardipine at the same dose [1]. This enhanced effect was observed 15 minutes post-administration and persisted for over 180 minutes for nilvadipine, whereas the effect of nicardipine returned to baseline within 60 minutes [1].

Cerebral Blood Flow Cerebrovascular Calcium Channel Blocker

Nilvadipine (CAS 75530-68-6) Demonstrates Superior Clinical Tolerability with Lower Rates of Flushing and Edema vs. Nifedipine

In a multicenter, double-blind study of 659 hypertensive patients, those treated with nilvadipine (n=326) reported fewer vasodilator side effects such as flushing and edema compared to nifedipine (n=333) [1]. Significantly more patients in the nifedipine group withdrew from treatment due to adverse effects (p < 0.05), and nilvadipine was associated with a lower incidence of elevated serum glutamate-pyruvate transaminase (SGPT) levels [1].

Tolerability Hypertension Calcium Channel Blocker

Nilvadipine (CAS 75530-68-6) Is a Pure L-Type Calcium Channel Blocker Unlike Amlodipine and Cilnidipine

In an electrophysiological study using Xenopus oocytes expressing calcium channel subtypes, nilvadipine at 10 μM selectively blocked L-type channels but did not significantly block N-, P/Q-, or R-type channels [1]. In contrast, amlodipine, benidipine, cilnidipine, nicardipine, and barnidipine all produced significant blockade of N-type and P/Q-type channels at this concentration [1].

Channel Selectivity L-type Calcium Channel N-type Calcium Channel

Nilvadipine (CAS 75530-68-6) Maintains a Terminal Elimination Half-Life of 15-20 Hours, Enabling Once-Daily Dosing

Nilvadipine exhibits a terminal elimination half-life of 15-20 hours, attributed to slow redistribution from tissues, which supports its sustained pharmacodynamic effect and once-daily dosing regimen [1][2]. This is notably longer than the half-lives of many other dihydropyridine CCBs, such as nifedipine (2 hours) or nicardipine (1-4 hours), and is comparable to amlodipine (35-50 hours) [3].

Pharmacokinetics Half-Life Sustained Release

Recommended Research and Industrial Application Scenarios for Nilvadipine (CAS 75530-68-6)


Investigating L-Type Calcium Channel Function with Minimal Cardiac Interference

Nilvadipine's 9-10x higher vascular/cardiac potency ratio compared to nifedipine makes it an ideal candidate for research focused on vascular smooth muscle relaxation and L-type calcium channel signaling in arteries [1]. Its minimal cardiodepressive effects reduce confounding variables in cardiovascular studies [1].

Studying Cerebral Blood Flow Regulation and Neuroprotection

Nilvadipine's ability to increase cerebral blood flow by 61 ± 8% (2.4x that of nicardipine) and its prolonged duration of action make it a valuable tool for preclinical models of cerebral ischemia and stroke [2]. Its pure L-type selectivity further isolates the vascular mechanisms involved in cerebral circulation [3].

Exploring Anti-Inflammatory and Disease-Modifying Pathways in Alzheimer's Disease

Nilvadipine has been investigated in a large-scale Phase III clinical trial (NILVAD) for mild to moderate Alzheimer's disease [4]. The compound's additional mechanism as a spleen tyrosine kinase (SYK) inhibitor, independent of calcium channel blockade, supports its application in research on neuroinflammation, tau hyperphosphorylation, and amyloid-beta clearance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nilvadipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.